Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Description

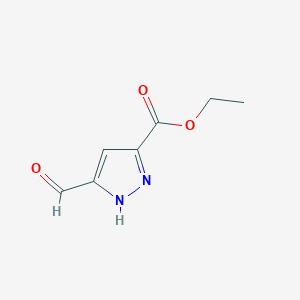

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURUTRWXAPRQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393480 | |

| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93290-12-1 | |

| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-formylpyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyrazole core, an ethyl carboxylate group, and a reactive formyl substituent, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These derivatives have garnered significant attention for their wide-ranging pharmacological activities, including their potential as dihydrofolate reductase (DHFR) inhibitors and anti-cancer agents.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, offering practical insights for its effective utilization in research and development.

Structural Elucidation and Properties

The structural framework of this compound is centered around a five-membered pyrazole ring, substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a formyl group. The presence of tautomeric protons on the pyrazole nitrogen atoms (1H) is a key characteristic of this molecule.

Molecular Formula: C₇H₈N₂O₃[3]

Molecular Weight: 168.15 g/mol [3]

IUPAC Name: this compound[3]

CAS Number: 93290-12-1[3]

The molecule's reactivity is primarily dictated by the electrophilic nature of the formyl group's carbonyl carbon and the potential for nucleophilic substitution at the ester group. The pyrazole ring itself is an electron-rich aromatic system, susceptible to electrophilic attack, although the existing substituents influence the regioselectivity of further reactions.

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process: first, the construction of the core pyrazole ester, Ethyl 1H-pyrazole-3-carboxylate, followed by the introduction of the formyl group at the 5-position via a Vilsmeier-Haack reaction.

Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Precursor)

The precursor, Ethyl 1H-pyrazole-3-carboxylate, can be synthesized through the condensation of a β-ketoester equivalent with hydrazine. A common and effective method involves the reaction of diethyl oxalate with a suitable ketone followed by cyclization with hydrazine hydrate.[4]

Reaction Scheme:

Caption: Synthesis of the pyrazole ester precursor.

Detailed Experimental Protocol: [4]

-

Preparation of the Intermediate: To a solution of sodium ethoxide in ethanol, a substituted acetophenone is added, followed by the dropwise addition of diethyl oxalate at low temperature (-5 to 0 °C). The reaction mixture is stirred for several hours, allowing for the formation of the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

-

Cyclization: The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid and refluxed. The acetic acid catalyzes the cyclization to form the pyrazole ring.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 5-substituted-1H-pyrazole-3-carboxylate. For the synthesis of the unsubstituted precursor, a simpler starting material like acetone can be used in place of acetophenone.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.

Reaction Scheme:

Caption: Formylation of the pyrazole ester via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: [7][8]

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The reaction is exothermic and should be maintained at a low temperature (0-5 °C). After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).

-

Formylation: The precursor, Ethyl 1H-pyrazole-3-carboxylate, dissolved in a suitable solvent like 1,2-dichloroethane, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated solution of sodium bicarbonate or sodium acetate, until a pH of 6-7 is reached. The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to afford the pure product.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Expected signals include a singlet for the pyrazole ring proton, a singlet for the formyl proton (CHO), a quartet for the ethyl ester's methylene protons (-OCH₂CH₃), and a triplet for the ethyl ester's methyl protons (-OCH₂CH₃). The NH proton of the pyrazole ring may appear as a broad singlet. |

| ¹³C NMR | Characteristic signals are expected for the carbonyl carbons of the formyl and ester groups, as well as for the carbon atoms of the pyrazole ring and the ethyl group. |

| IR (KBr) | Key absorption bands are anticipated for the N-H stretching of the pyrazole ring, C-H stretching of the aldehyde, C=O stretching of the aldehyde and the ester, and C=N and C=C stretching of the pyrazole ring.[3] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of 168.15 would be observed.[3] |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its formyl group serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures.

A particularly significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocyclic systems are isosteres of purines and have been extensively investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR).[1] The formyl group of this compound can be readily condensed with various amines and other nucleophiles to construct the pyrimidine ring.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:

Caption: Synthetic utility in preparing pyrazolo[3,4-d]pyrimidines.

The resulting pyrazolo[3,4-d]pyrimidine scaffolds have been explored for their potential in treating cancer and other proliferative diseases.[2][10] The versatility of this compound allows for the introduction of diverse substituents on the pyrimidine ring, enabling the fine-tuning of pharmacological properties and the development of structure-activity relationships (SAR).

Conclusion

This compound is a cornerstone intermediate for the synthesis of medicinally relevant pyrazole-containing compounds. The synthetic routes outlined in this guide, particularly the robust Vilsmeier-Haack formylation, provide reliable methods for its preparation on a laboratory scale. A thorough understanding of its structure, reactivity, and spectroscopic properties is crucial for its effective application in the design and synthesis of novel therapeutic agents. As research into pyrazole-based pharmaceuticals continues to expand, the importance of this versatile building block is set to grow, making it an indispensable tool for medicinal chemists and drug development professionals.

References

- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of pharmacologically active molecules. The presence of both a formyl group and an ethyl carboxylate group makes it a versatile building block for the synthesis of more complex derivatives. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring the reliability of subsequent biological or chemical studies. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification. In this guide, we will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting spectral data.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1: Chemical structure of this compound.

Molecular Formula: C₇H₈N₂O₃[1][2]

Molecular Weight: 168.15 g/mol [1][2]

The key structural features to be identified by spectroscopy are:

-

The pyrazole ring protons (NH and CH).

-

The ethyl group protons (CH₂ and CH₃) of the ester.

-

The formyl proton (CHO).

-

The carbonyl groups of the ester and the aldehyde.

-

The C-N and C=C bonds within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton absorbs energy (its chemical shift, δ) is dependent on its local electronic environment. The splitting of a signal (multiplicity) is caused by the influence of neighboring protons and provides information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H (pyrazole) |

| ~9.80 | s | 1H | CHO (formyl) |

| ~7.50 | s | 1H | C4-H (pyrazole) |

| ~4.35 | q | 2H | OCH₂CH₃ |

| ~1.35 | t | 3H | OCH₂CH₃ |

Disclaimer: The chemical shifts presented are estimated based on typical values for similar pyrazole derivatives and may not represent the exact experimental values for this specific compound.

Interpretation:

-

N-H Proton: The broad singlet in the downfield region (~13.5-14.5 ppm) is characteristic of the acidic N-H proton of the pyrazole ring. Its broadness is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

-

Formyl Proton: The singlet at ~9.80 ppm is indicative of the aldehyde proton. Its downfield shift is due to the deshielding effect of the carbonyl group.

-

Pyrazole C4-H: The singlet at ~7.50 ppm corresponds to the proton attached to the C4 position of the pyrazole ring. It appears as a singlet because it has no adjacent protons to couple with.

-

Ethyl Group: The quartet at ~4.35 ppm is assigned to the methylene (-CH₂-) protons of the ethyl ester, split by the three adjacent methyl protons. The triplet at ~1.35 ppm corresponds to the methyl (-CH₃) protons, split by the two adjacent methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. The data is acquired on the same spectrometer, but with parameters optimized for ¹³C detection. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO (formyl carbon) |

| ~162.0 | CO (ester carbonyl) |

| ~145.0 | C5 (pyrazole) |

| ~140.0 | C3 (pyrazole) |

| ~112.0 | C4 (pyrazole) |

| ~61.0 | OCH₂CH₃ |

| ~14.0 | OCH₂CH₃ |

Disclaimer: The chemical shifts presented are estimated and intended for illustrative purposes.

Interpretation:

-

Carbonyl Carbons: The two signals in the most downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (~185.0 ppm) is typically further downfield than the ester carbonyl (~162.0 ppm).

-

Pyrazole Carbons: The signals for the pyrazole ring carbons are found in the aromatic region. The carbon attached to the formyl group (C5) and the carbon attached to the ester group (C3) are expected to be the most downfield of the ring carbons due to the electron-withdrawing nature of these substituents. The C4 carbon appears at a more upfield position.

-

Ethyl Group Carbons: The signal at ~61.0 ppm is assigned to the methylene carbon of the ethyl group, and the signal at ~14.0 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is typically recorded first and subtracted from the sample spectrum.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretch |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=N, C=C stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Disclaimer: The wavenumbers provided are typical values and may vary slightly in an experimental spectrum.

Interpretation:

-

N-H Stretch: The broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

-

C-H Stretches: The absorptions around 3100 cm⁻¹ and 2980 cm⁻¹ are due to the C-H stretching vibrations of the pyrazole ring and the ethyl group, respectively.

-

Carbonyl Stretches: The two strong absorption bands at ~1720 cm⁻¹ and ~1680 cm⁻¹ are key indicators of the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the aldehyde C=O stretch.

-

Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.

-

C-O Stretch: The strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio, providing information about the molecular weight and the structure of the molecule.

Experimental Protocol:

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that is well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 169.06 | [M+H]⁺ (protonated molecular ion) |

| 141.06 | [M+H - CO]⁺ or [M+H - C₂H₄]⁺ |

| 123.05 | [M+H - C₂H₅OH]⁺ |

Disclaimer: The m/z values are calculated for the most abundant isotopes. The fragmentation pattern is predictive and may vary depending on the ionization method and energy.

Interpretation:

-

Molecular Ion: The most important piece of information is the molecular weight. For this compound (C₇H₈N₂O₃), the exact mass is 168.05 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of 169.06.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of carbon monoxide (CO) from the formyl group, the loss of ethene (C₂H₄) from the ethyl group, or the loss of ethanol (C₂H₅OH) from the ester group.

References

IUPAC Nomenclature and Structural Elucidation

An In-Depth Technical Guide to a C7 Pyrazole Derivative: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

For professionals in the fields of chemical research and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, make them a focal point of medicinal chemistry.[1][3] This guide provides a detailed technical overview of a specific C7 pyrazole derivative, Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a valuable building block in the synthesis of more complex pharmaceutical agents.

The precise chemical identity of a molecule is fundamentally established by its IUPAC name and structure. For the C7 pyrazole derivative, the correct nomenclature and structural representation are as follows:

IUPAC Name: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol [4]

Structure:

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Abstract: This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS No. 93290-12-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system of safety. Topics covered include detailed hazard identification, exposure controls, emergency procedures, and application-specific handling considerations.

Compound Profile and Significance

This compound is a bifunctional heterocyclic compound featuring a pyrazole core, an ethyl ester group, and a reactive aldehyde moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, and the aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems.[2] Its application in the synthesis of novel anti-inflammatory agents and other biologically active molecules underscores the importance of understanding its safe and effective handling.[2]

Physicochemical and Identifier Data

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 93290-12-1 | [3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| Appearance | Solid | [4][5] |

| Boiling Point | 373.6 °C (Predicted) | [6] |

| Flash Point | 135 °C (Predicted) | [6] |

| SMILES | CCOC(=O)C1=NNC(=C1)C=O | [3] |

| InChIKey | DURUTRWXAPRQHM-UHFFFAOYSA-N | [3][4] |

Hazard Identification and Risk Assessment

Based on aggregated GHS data provided to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[3] A thorough risk assessment is mandatory before any experimental work begins.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[3][7]

Expert Insight: The primary hazards are irritant effects on the skin, eyes, and respiratory system.[3][8] The aldehyde functionality can react with biological nucleophiles, which is a likely mechanism for its irritant properties. The "Harmful if swallowed" classification necessitates stringent measures to prevent ingestion.[9]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The following workflow ensures all hazards are identified and controlled before an experiment commences.

Caption: Risk assessment workflow from compound identification to emergency preparedness.

Exposure Controls and Personal Protection

The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied to minimize exposure. As elimination or substitution of this specific building block is often not feasible, a combination of engineering controls, administrative policies, and Personal Protective Equipment (PPE) is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the primary control measure to mitigate the risk of respiratory irritation (H335) from dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is dictated directly by the hazards identified.

| PPE Type | Specification & Rationale |

| Hand Protection | Nitrile gloves (EN 374 compliant). Required to prevent skin contact and irritation (H315). Double-gloving is recommended for handling larger quantities or during transfer operations. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9] |

| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). Mandatory to protect against dust particles or splashes causing serious eye irritation (H319).[8] |

| Skin/Body Protection | Long-sleeved lab coat. To protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |

| Respiratory Protection | Not typically required when handling small quantities in a functional fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary after a formal respiratory protection assessment. |

Safe Handling, Storage, and Disposal

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust. Use a spatula for transfers and avoid pouring the powder.[8]

-

Static Discharge: For transfers of larger quantities, be aware of potential static electricity buildup. Ensure equipment is properly grounded.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these may lead to vigorous or exothermic reactions.[10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9]

Storage Requirements

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.

-

Location: Store in a designated chemical cabinet away from incompatible materials.[10] The compound is stable under normal storage conditions.

Disposal Considerations

-

Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

-

Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]

Emergency Procedures

Immediate and correct response to an incident is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[8][9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention or call a poison control center.[8][9]

-

Accidental Release/Spill: Evacuate personnel to a safe area. Ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

Application-Specific Protocol: Reductive Amination

To illustrate the integration of safety principles into practice, the following section details a representative workflow for a reductive amination reaction, a common use for this aldehyde.

Reaction: this compound + Primary/Secondary Amine → Imine intermediate → Target Amine Product (using a reducing agent like Sodium Triacetoxyborohydride).

Caption: Step-by-step experimental workflow for a reductive amination reaction.

Causality Behind Key Steps:

-

Step D (Adding Reducing Agent): Solid hydride reducing agents like sodium triacetoxyborohydride can react with moisture and protic solvents. Slow addition is critical to control the reaction rate and any potential off-gassing.

-

Step F (Quenching): The quench step is often exothermic and can generate gas (e.g., hydrogen if excess hydride is present). Slow, controlled addition to the reaction mixture, often with cooling, is a critical safety measure to prevent a dangerous pressure buildup or thermal runaway.

-

Step G (Extraction): When performing extractions, especially after a quench that may have generated gas, pressure can build inside the separatory funnel. Frequent venting (pointing the stopcock away from yourself and others into the back of the fume hood) is mandatory to prevent the stopper from being ejected.

-

Step J (Waste Segregation): Properly segregating waste is not just a regulatory requirement; it is crucial for safety. Mixing incompatible waste streams (e.g., acidic aqueous waste with a solution containing residual hydride) can lead to dangerous reactions in the waste container.

By embedding these safety considerations directly into the experimental thought process, researchers can transition from simply following rules to actively managing risk, ensuring a safer and more successful scientific outcome.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 93290-12-1 | TDA29012 [biosynth.com]

- 7. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Tautomeric Forms of Pyrazole Carboxylate Esters

Abstract

Pyrazole scaffolds are fundamental building blocks in medicinal chemistry and drug development, celebrated for their diverse biological activities.[1] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions.[2] This guide provides an in-depth exploration of the tautomeric equilibria in pyrazole carboxylate esters. We will dissect the structural and environmental factors governing these equilibria, detail authoritative analytical techniques for their characterization, provide actionable experimental protocols, and discuss the profound implications of tautomerism in the context of drug design and development.

Introduction: The Dynamic Nature of Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] When unsymmetrically substituted at the 3- and 5-positions, they can exist as a mixture of two or more tautomers, which are constitutional isomers that readily interconvert. This interconversion, known as prototropy, involves the migration of a proton between the two ring nitrogen atoms.[3] For pyrazole carboxylate esters, this typically results in an equilibrium between the 3-carboxylate and 5-carboxylate forms (often designated as T3 and T5, respectively). Understanding and controlling this equilibrium is paramount, as the distinct tautomers can exhibit different hydrogen bonding capabilities, dipole moments, and steric profiles, thereby altering their interaction with biological targets and affecting their absorption, distribution, metabolism, and excretion (ADME) properties.

The Annular Tautomers of Pyrazole Carboxylate Esters

The primary tautomerism in N-unsubstituted pyrazoles is annular tautomerism, involving the movement of the proton between the N1 and N2 positions. For a pyrazole ring bearing a carboxylate ester at one position and another substituent (or hydrogen) at the other, two principal tautomers exist.

For example, in a molecule like ethyl 5-methyl-1H-pyrazole-3-carboxylate, the equilibrium lies between the N1-H tautomer where the proton is on the nitrogen adjacent to the methyl group, and the N2-H tautomer where the proton is on the nitrogen adjacent to the ester group.[4]

Caption: Annular tautomeric equilibrium in a substituted pyrazole carboxylate ester.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium (KT) is not static; it is a dynamic state influenced by a delicate interplay of intramolecular and intermolecular forces.[1][2]

-

Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring is a primary determinant.

-

Electron-donating groups (EDGs) , such as amino (-NH₂) or alkyl groups, tend to stabilize the tautomer where the N-H proton is on the adjacent nitrogen (N1). This is because the EDG increases the electron density on the neighboring nitrogen, making it more basic and a more favorable site for protonation.[2]

-

Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or the carboxylate ester (-COOR) itself, favor the tautomer where the proton is on the distal nitrogen (N2).[2][4] This arrangement places the acidic N-H proton further away from the electron-withdrawing influence.

-

-

Solvent Effects: The surrounding solvent environment plays a crucial role in stabilizing or destabilizing specific tautomers.[2][5]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor of the pyrazole ring. They can significantly lower the energy barrier for the intermolecular proton transfer, facilitating rapid equilibration.[2]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors. Solvents with high hydrogen bond accepting ability can shift the equilibrium by preferentially stabilizing one tautomer through intermolecular hydrogen bonding.[6]

-

Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intermolecular interactions are weaker, and the inherent electronic and steric properties of the molecule have a more dominant influence. In nonpolar solvents, pyrazoles often self-associate into dimers or trimers through hydrogen bonding.[7]

-

-

Temperature: Lowering the temperature can slow the rate of proton exchange on the NMR timescale.[7] This is a critical experimental parameter that can allow for the resolution of distinct signals for each tautomer, which might be averaged at room temperature.[8]

-

Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can significantly favor one tautomer. For instance, a substituent with a carbonyl group at the 5-position can form a hydrogen bond with an N1-H, locking the equilibrium towards that form.

Analytical Techniques for Tautomer Elucidation

A multi-faceted analytical approach is essential for unambiguously determining the tautomeric preference. Relying on a single technique can be misleading; therefore, a combination of spectroscopy and computational methods provides the most trustworthy and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used tool for studying tautomerism in solution.[9] Key experiments include ¹H, ¹³C, and ¹⁵N NMR.

-

¹H and ¹³C NMR: In cases of slow exchange (often achieved at low temperatures), one can observe separate sets of signals for each tautomer.[7][8] The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the position of the proton and the nature of the adjacent substituent.[10] In fast exchange regimes, averaged signals are observed, and their chemical shifts can be used to estimate the relative populations of the tautomers if the shifts of the individual forms can be determined or reliably calculated.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shift of a protonated, pyrrole-type nitrogen is significantly different from that of an unprotonated, pyridine-type nitrogen, providing definitive evidence of the proton's location.[11]

X-Ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the tautomeric form present in the solid state.[7] This is an essential technique because it reveals not only the specific tautomer but also the intermolecular interactions, such as hydrogen bonding patterns, that stabilize that form in the crystal lattice.[2][4] However, it is crucial to remember that the solid-state structure may not be representative of the equilibrium in solution.[10]

UV-Vis Spectroscopy

The electronic transitions of pyrazole tautomers can differ, leading to distinct UV-Vis absorption spectra.[1][6] While overlapping bands can make analysis complex, changes in the absorption profile with solvent polarity can provide strong evidence for a shift in the tautomeric equilibrium.[12][13] By comparing the spectra in various solvents, one can often qualitatively and sometimes quantitatively assess the tautomer populations.[6]

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers.[14][15] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or with a solvent model, one can predict the equilibrium constant.[16] Furthermore, computational methods can predict NMR chemical shifts, which can be compared with experimental data to assign signals to specific tautomers, a crucial step when pure tautomeric forms cannot be isolated.[17]

Experimental Protocols & Data Interpretation

Protocol: Determination of Tautomeric Ratio by Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylate ester in 0.6 mL of a dry, deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). Note any broad signals, particularly for the ring protons, which may indicate exchange.

-

Cooling: Gradually lower the probe temperature in 10-20 K increments.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[8]

-

Data Acquisition: Record spectra at each temperature until the broad, averaged signals resolve into two distinct sets of sharp signals, corresponding to each tautomer.

-

Analysis: Integrate a pair of well-resolved, non-overlapping signals (one for each tautomer). The ratio of the integrals directly corresponds to the tautomeric ratio at that temperature.

Data Presentation: Representative NMR Chemical Shifts

The following table illustrates typical ¹³C NMR chemical shift data that can be used to differentiate between tautomers. The carbon atom attached to the N-H group (a pyrrole-like environment) is typically more shielded (lower ppm) than the carbon adjacent to the sp² nitrogen (a pyridine-like environment).

| Tautomer | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate (T3) | CDCl₃ | ~160 | ~111 | ~142 | [4] |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate (T5) | CDCl₃ | ~156 | ~99 | ~168 | [4][18] |

Note: These are illustrative values. Actual shifts depend heavily on the specific substituents and solvent.

Visualization of the Analytical Workflow

The logical process for elucidating tautomerism combines multiple techniques in a self-validating workflow.

Caption: A workflow for the comprehensive analysis of pyrazole tautomerism.

Implications in Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it is a critical attribute that can dictate its success or failure.

-

Receptor Binding: The two tautomers of a drug have different shapes and hydrogen bond donor/acceptor patterns. One tautomer may bind to a biological target with high affinity, while the other may be inactive or bind to an off-target. The active tautomer is the "eutomer," and maximizing its population at the site of action is a key goal of medicinal chemistry.

-

ADME Properties: Tautomerism affects properties like lipophilicity (LogP) and pKa. A shift in the tautomeric equilibrium can alter a compound's solubility, permeability across membranes, and metabolic stability, all of which are critical for oral bioavailability and overall drug performance.

-

Intellectual Property: From a patent perspective, it is crucial to characterize and claim the specific tautomeric forms of a new chemical entity. A patent covering only one tautomer may be circumvented by a competitor who develops a formulation that favors a different, unclaimed tautomer.

Conclusion

The study of tautomerism in pyrazole carboxylate esters is a nuanced field that requires a rigorous, multi-pronged analytical approach. By understanding the fundamental electronic and environmental factors that govern the equilibrium and by applying a combination of high-resolution NMR, X-ray crystallography, and computational modeling, researchers can gain definitive insights into the behavior of these dynamic molecules. This knowledge is indispensable for medicinal chemists and drug development professionals, enabling the rational design of pyrazole-based therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 16. researchgate.net [researchgate.net]

- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Pyrazole Building Block

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of both a formyl (-CHO) and an ethyl carboxylate (-COOEt) group on the pyrazole ring makes this molecule a highly versatile building block. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This document provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, grounded in established chemical principles and supported by comprehensive safety and characterization data.

Chemical Overview and Strategy

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, Ethyl 1H-pyrazole-3-carboxylate, followed by a formylation reaction.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The initial step involves a condensation reaction between diethyl oxalate and a suitable acetone equivalent, followed by cyclization with hydrazine hydrate. This established method provides the pyrazole core.

Step 2: Vilsmeier-Haack Formylation

The second and key step is the regioselective formylation of the synthesized Ethyl 1H-pyrazole-3-carboxylate at the C-5 position. This is achieved through the Vilsmeier-Haack reaction, a widely used and efficient method for introducing a formyl group to electron-rich aromatic and heteroaromatic rings.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Experimental Protocols

PART 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This procedure is adapted from established methods for pyrazole synthesis.[3]

Materials and Reagents:

-

Diethyl oxalate

-

Acetone

-

Sodium ethoxide (NaOEt)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Diketoester Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol. To this solution, add a mixture of diethyl oxalate and acetone dropwise at room temperature. The reaction mixture is then heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Work-up and Neutralization: After cooling to room temperature, the reaction mixture is quenched with water and neutralized with glacial acetic acid.

-

Cyclization with Hydrazine Hydrate: To the neutralized solution, add hydrazine hydrate and heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Extraction and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

PART 2: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials and Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with cooling and heating capabilities

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Vilsmeier Reagent Formation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve Ethyl 1H-pyrazole-3-carboxylate in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0-5 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for several hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Reaction Schematics and Mechanisms

Overall Synthesis Workflow

Figure 1: Overall synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

Figure 2: Mechanism of the Vilsmeier-Haack formylation.

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Starting Material | Ethyl 1H-pyrazole-3-carboxylate | Synthesized in-house or commercially available. |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | Generated in situ. |

| Stoichiometry | Pyrazole:DMF:POCl₃ (approx. 1:3:1.5) | Molar equivalents may require optimization. |

| Reaction Temperature | 60-70 °C | Monitor by TLC for optimal reaction time. |

| Reaction Time | 2-6 hours | Dependent on scale and substrate reactivity. |

| Expected Yield | 60-80% | After chromatographic purification. |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the pyrazole proton, a singlet for the formyl proton, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ester and aldehyde, the carbons of the pyrazole ring, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond, the C=O stretching of the ester and aldehyde, and C-H stretching of the aromatic ring and alkyl groups.

Safety and Handling Precautions

It is imperative that this synthesis is conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water.[3] It can cause severe burns to the skin and eyes and is harmful if inhaled.[3] Handle with extreme care under anhydrous conditions.

-

N,N-Dimethylformamide (DMF): is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM): are volatile and suspected carcinogens. Avoid inhalation and skin contact.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing the synthesis. All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Incomplete formation of the Vilsmeier reagent; low reaction temperature; short reaction time; impure starting material. | Ensure anhydrous conditions for Vilsmeier reagent formation. Optimize reaction temperature and time. Purify the starting pyrazole before use. |

| Formation of multiple spots on TLC | Presence of side products due to non-regioselective formylation or decomposition. | Carefully control the reaction temperature. Optimize the stoichiometry of the Vilsmeier reagent. Use efficient column chromatography for purification. |

| Difficulty in purification | Co-elution of impurities with the product. | Try different solvent systems for column chromatography. Recrystallization from a suitable solvent may also be effective. |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data and troubleshooting guide will further aid in the successful execution and validation of this synthetic route.

References

One-pot synthesis of pyrazole-3-carboxylate derivatives

Application Note & Protocol Guide

Topic: High-Efficiency One-Pot Synthesis of Pyrazole-3-Carboxylate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs like Celecoxib and Rimonabant.[1][2] Specifically, pyrazole-3-carboxylate derivatives serve as highly versatile intermediates for the synthesis of complex bioactive molecules.[3][4] This guide provides an in-depth exploration of modern, one-pot synthetic strategies that offer significant advantages over classical multi-step procedures. By leveraging multicomponent reactions (MCRs), these methods improve efficiency, reduce waste, and simplify operational workflows, aligning with the principles of green chemistry.[5][6] We present detailed protocols, mechanistic insights, and expert commentary on three robust methods for synthesizing these valuable heterocyclic compounds.

Introduction: The Strategic Value of One-Pot Pyrazole Synthesis

The pyrazole scaffold is a "privileged" N-heterocycle, renowned for its broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8][9] The carboxylate functional group at the 3-position provides a crucial chemical handle for further molecular elaboration, making these derivatives prized targets in drug discovery programs.

Traditionally, the synthesis of such compounds involves sequential steps of condensation, cyclization, and sometimes oxidation, each requiring intermediate isolation, purification, and the use of multiple solvent and reagent batches. One-pot synthesis, particularly through multicomponent reactions, circumvents these limitations by combining three or more starting materials in a single reaction vessel. This approach offers compelling benefits:

-

Process Efficiency: Reduces reaction time, energy consumption, and manual handling.[6]

-

Atom Economy: Maximizes the incorporation of atoms from starting materials into the final product, minimizing waste.[10]

-

Operational Simplicity: Avoids the need for isolating potentially unstable intermediates.[5]

-

Diversity-Oriented Synthesis: Allows for the rapid generation of a library of diverse analogs by simply varying the initial components.

This document details field-proven protocols that exemplify the power and elegance of one-pot synthesis for this important class of heterocycles.

Synthetic Protocol I: The Knorr Cyclocondensation Approach

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[11] To obtain the target pyrazole-3-carboxylate, a β-ketoester is used as the dicarbonyl component. The reaction is typically acid-catalyzed, which activates the carbonyl groups for nucleophilic attack.[12][13]

Underlying Mechanism

The reaction proceeds through a well-established pathway involving initial imine (or hydrazone) formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical β-ketoester and a substituted hydrazine can lead to regioisomers, an important consideration during synthesis design.[1][14][15]

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Ethanol (Solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (5 mL per 10 mmol of limiting reagent).

-

Add ethyl acetoacetate (1.0 eq) followed by phenylhydrazine (1.0 eq).

-

Expert Insight: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

-

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[13]

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting materials are consumed.

-

Once complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no solid forms, reduce the solvent volume under reduced pressure. Add cold water to the residue to induce crystallization.

-

Recrystallize the crude product from ethanol to obtain pure white crystals.

Representative Data

The Knorr synthesis is robust and tolerates a wide range of substituents on both the hydrazine and the β-ketoester component.

| Entry | Hydrazine (R¹) | β-Ketoester (R²) | Yield (%) | Reference |

| 1 | Phenyl | Ethyl acetoacetate | ~85-95 | [11] |

| 2 | 4-Nitrophenyl | Ethyl acetoacetate | ~80-90 | [11] |

| 3 | Methyl | Ethyl benzoylacetate | ~70-80 | [2] |

| 4 | Hydrazine Hydrate | Diethyl acetylsuccinate | ~85-92 | [1] |

Synthetic Protocol II: Iodine-Catalyzed Three-Component Synthesis

Multicomponent reactions (MCRs) provide an elegant pathway to complex pyrazoles from simple starting materials. This protocol utilizes molecular iodine as a mild and efficient catalyst for the one-pot reaction of an aldehyde, malononitrile, and a hydrazine to afford highly functionalized 5-aminopyrazole derivatives.[16] The ester group can be incorporated by using a β-ketoester in place of malononitrile.

Principle and General Workflow

This reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and aromatization. Molecular iodine acts as a Lewis acid to activate the substrates.[17]

Caption: Figure 2: General Workflow for a One-Pot MCR.

Detailed Experimental Protocol

Objective: To synthesize 6-amino-4-(4-chlorophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (a related structure from a four-component reaction, illustrating the principle).[18][19]

Materials:

-

4-Chlorobenzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

Catalyst (e.g., Piperidine or Iodine (10 mol%))

-

Ethanol or Water (Solvent)

Procedure:

-

In a 50 mL round-bottom flask, combine the aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and phenylhydrazine (1.0 eq) in the chosen solvent (15 mL).

-

Add the catalyst (e.g., 10 mol% I₂).

-

Expert Insight: Using water as a solvent is a key green chemistry principle. Many MCRs perform exceptionally well in aqueous media.[16]

-

-

Stir the mixture at room temperature or heat to 60-80°C for the time specified in the literature (typically 1-5 hours).

-

Monitor the reaction by TLC. Upon completion, a solid product often precipitates directly from the reaction mixture.

-

Cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

The product is often of high purity, but can be recrystallized from an ethanol/DMF mixture if necessary. This protocol often avoids the need for column chromatography.[16]

Synthetic Protocol III: Michael Addition to Acetylenic Esters

A highly efficient and direct route involves the reaction of a hydrazine with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD). This method provides direct access to pyrazole-3-carboxylate derivatives in a single, often rapid, step.[3]

Detailed Experimental Protocol

Objective: To synthesize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3]

Materials:

-

Phenylhydrazine (1.0 eq, 2 mmol, 0.22 g)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq, 2 mmol, 0.28 g)

-

Toluene/Dichloromethane (1:1 mixture, 10 mL)

Procedure:

-

Combine phenylhydrazine and DMAD in a 1:1 mixture of toluene and DCM in a round-bottom flask.

-

Expert Insight: DMAD is a powerful electrophile and lachrymator. This reaction should be performed in a well-ventilated fume hood. The reaction is often exothermic; slow addition of one reagent to the other may be necessary for larger scale reactions.

-

-

Stir the mixture at reflux for 2 hours.

-

Monitor the reaction completion by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

The resulting white solid is the crude product.

-

Recrystallize the solid from ethanol to yield the pure title compound.[3]

Product Characterization Data

| Analysis | Result for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[3] |

| Melting Point | 188 °C |

| FTIR (cm⁻¹) | 3204 (O-H), 1728 (C=O, ester), 1249 (C-O) |

| ¹H NMR (DMSO-d₆) | δ 12.16 (1H, s, OH), 7.34–7.74 (5H, m, Ar-H), 5.98 (1H, s, pyrazole C4-H), 3.80 (3H, s, OCH₃) |

Conclusion and Future Perspectives

The one-pot synthesis of pyrazole-3-carboxylate derivatives represents a significant advancement in synthetic efficiency and sustainability. The methods presented here—classical Knorr condensation, multicomponent reactions, and Michael addition—provide a versatile toolkit for chemists in pharmaceutical and materials science.[7] Future research will likely focus on expanding the substrate scope, developing novel and recyclable heterogeneous catalysts, and adapting these high-efficiency protocols for use in continuous flow manufacturing systems.[5][18]

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]

- 11. mdpi.com [mdpi.com]

- 12. name-reaction.com [name-reaction.com]

- 13. jk-sci.com [jk-sci.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 19. scispace.com [scispace.com]

The Versatile Scaffold: Ethyl 5-formyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing targeted therapeutics.[2] Within this important class of heterocycles, Ethyl 5-formyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable and versatile starting material for drug discovery programs.

This bifunctional molecule, possessing both a reactive aldehyde (formyl) group and an ester functionality, offers medicinal chemists a powerful toolkit for molecular elaboration.[3] The differential reactivity of these two groups allows for selective and sequential chemical transformations, enabling the construction of diverse and complex molecular architectures.[3] This application note will provide a comprehensive overview of the strategic applications of this compound in drug discovery, focusing on its utility in the synthesis of kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases. We will delve into the underlying medicinal chemistry rationale, provide detailed experimental protocols for key transformations, and present data in a clear and actionable format for researchers in the field.

Chemical Profile and Reactivity

This compound (CAS No: 93290-12-1) is a stable, crystalline solid with the molecular formula C7H8N2O3.[4] Its structure is characterized by a central pyrazole ring substituted with an ethyl carboxylate group at the 3-position and a formyl group at the 5-position.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCOC(=O)C1=NNC(=C1)C=O | [4] |

| InChIKey | DURUTRWXAPRQHM-UHFFFAOYSA-N | [4] |

The key to its utility lies in the orthogonal reactivity of its functional groups. The aldehyde at the C5 position is a versatile handle for various chemical transformations, including but not limited to:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds and the introduction of extended conjugated systems.

-

Condensation reactions: With active methylene compounds or amines to form a wide array of heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid, providing another point for derivatization.

Simultaneously, the ethyl ester at the C3 position can be:

-

Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Reduced: To the primary alcohol, offering another avenue for modification.

-

Act as a directing group: In certain electrophilic substitution reactions on the pyrazole ring.

This dual functionality allows for a modular and efficient approach to library synthesis, a cornerstone of modern drug discovery.

Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine nucleus, the core of adenosine triphosphate (ATP).[5] This structural mimicry allows pyrazolo[3,4-d]pyrimidines to effectively compete with ATP for binding to the active site of various protein kinases, making them a prominent class of kinase inhibitors.[5] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs.[5][6]

This compound is a key precursor for the synthesis of this important heterocyclic system. The general synthetic strategy involves the cyclization of a 5-aminopyrazole derivative. While the title compound itself is not a 5-aminopyrazole, it can be readily converted to one, or similar pyrazole precursors can be used to generate the desired pyrazolo[3,4-d]pyrimidine core.

Logical Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Caption: Synthetic workflow for kinase inhibitors.

Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol outlines a representative synthesis of a pyrazolo[3,4-d]pyrimidin-4-one, a common core structure in many kinase inhibitors. This is a generalized procedure inspired by methodologies for synthesizing similar pyrazole-based heterocycles.[6]

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Hypothetical Intermediate)

While direct conversion of the formyl group to an amino group can be challenging, a more common route is to start from a different pyrazole precursor. For the purpose of illustrating the subsequent cyclization, we will assume the availability of the corresponding 5-aminopyrazole. A common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[1][3][7]

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in formamide (10-15 volumes).

-

Heating: Heat the reaction mixture to 190 °C and maintain this temperature for 8 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazolo[3,4-d]pyrimidinone compound.[5]

Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one

-